Chlorthiophos

Description

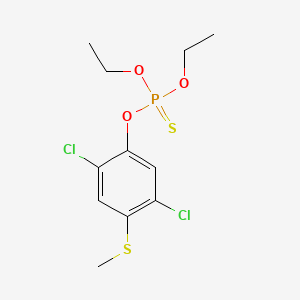

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dichloro-4-methylsulfanylphenoxy)-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2O3PS2/c1-4-14-17(18,15-5-2)16-10-6-9(13)11(19-3)7-8(10)12/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZJVWLGNLCNDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC(=C(C=C1Cl)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2O3PS2 | |

| Record name | CHLORTHIOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041786 | |

| Record name | Chlorthiophos I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorthiophos is a yellow-brown liquid which tends to crystallize at less than 77F. Used as an insecticide and acaricide. (EPA, 1998), Brown liquid; [HSDB] Yellow-brown liquid; Tendency to crystallize below 25 deg C; [CAMEO] | |

| Record name | CHLORTHIOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorthiophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

307 to 316 °F at 0.013 mmHg (EPA, 1998), 150 °C at 0.001 mm Hg | |

| Record name | CHLORTHIOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORTHIOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insol in water, sol in most organic solvents | |

| Record name | CHLORTHIOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.345 at 68 °F (EPA, 1998) - Denser than water; will sink | |

| Record name | CHLORTHIOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0004 mmHg at 77 °F (EPA, 1998), 0.0000024 [mmHg] | |

| Record name | CHLORTHIOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorthiophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Brown liquid with crystals at low temp | |

CAS No. |

21923-23-9, 60238-56-4 | |

| Record name | CHLORTHIOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorthiophos I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21923-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorthiophos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021923239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorthiophos I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorthiophos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphorothioic acid, O-(dichloro(methylthio)phenyl) O,O-diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORTHIOPHOS I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y631ZW1IN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORTHIOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Dynamics and Biogeochemical Cycling of Chlorthiophos

Abiotic Transformation Pathways and Kinetics

Abiotic processes such as photolysis and hydrolysis play a role in the degradation of chlorthiophos (B166581) in the environment.

Photochemical Degradation Mechanisms in Atmospheric and Aquatic Systems

Photochemical degradation, driven by light energy, can occur in both the atmosphere and aquatic environments.

In the atmosphere, vapor-phase this compound is subject to degradation through reactions with photochemically-produced hydroxyl radicals. echemi.com The rate constant for this reaction at 25 °C has been estimated to be 9.5X10-11 cm3/molecule-sec using a structure estimation method. echemi.comnih.gov This rate constant corresponds to an estimated atmospheric half-life of approximately 4.1 hours, assuming an atmospheric hydroxyl radical concentration of 5x105 molecules per cm3. echemi.comnih.gov Particulate-phase this compound can be removed from the air through wet and dry deposition. echemi.com

Hydrolytic Cleavage Mechanisms and pH Influence

Hydrolysis is another significant abiotic degradation pathway for organophosphates. This process involves the cleavage of chemical bonds by reaction with water, and its rate can be influenced by pH. While specific data on the hydrolytic cleavage mechanisms and pH influence for this compound is not extensively detailed in the search results, organophosphates in general are known to undergo hydrolysis. mdpi.com The rate of hydrolysis for organophosphates is often pH-dependent, with faster degradation typically observed at higher pH values. Information regarding the aqueous hydrolysis half-life of this compound at 20 °C and pH 7 is noted as not available. herts.ac.uk

Sorption-Desorption Dynamics in Soil and Sediment Matrices

The interaction of this compound with soil and sediment matrices is crucial for its environmental fate. Based on an estimated Koc value of 1.3x104, determined using a structure estimation method, this compound is expected to be immobile in soil. echemi.comnih.gov This high Koc value suggests that this compound will strongly adsorb to soil particles and suspended solids and sediment in water. echemi.com Sorption to soil organic matter is a primary factor influencing the mobility of pesticides in soil. rbcsjournal.org While specific detailed research findings on the kinetics and isotherms of this compound sorption-desorption are not provided, the high estimated Koc value indicates a strong affinity for the solid phase.

Volatilization Rates and Atmospheric Transport Phenomena

Volatilization is the process by which a chemical moves from the soil or water into the atmosphere. The estimated Henry's Law constant for this compound is 1.2x10-6 atm-cu m/mole. echemi.comnih.gov This value suggests that this compound will volatilize very slowly from water surfaces. echemi.comnih.gov Estimated volatilization half-lives from model water bodies are approximately 58 days for a model river and 1.2 years for a model lake. echemi.comnih.gov Volatilization from moist soil surfaces may occur based on the Henry's Law constant. echemi.com However, this compound is not expected to volatilize significantly from dry soil surfaces due to its estimated vapor pressure of 2.4x10-6 mm Hg at 25 °C. echemi.com

Atmospheric transport can occur for substances that volatilize into the air. While this compound is expected to exist in both vapor and particulate phases in the atmosphere based on its vapor pressure, its relatively short atmospheric half-life due to reaction with hydroxyl radicals limits its potential for long-range atmospheric transport compared to more persistent substances. echemi.comnih.gov

Here is a summary of some estimated environmental properties of this compound:

| Property | Estimated Value | Source/Method |

| Atmospheric Half-Life (OH) | ~4.1 hours | Structure Estimation Method echemi.comnih.gov |

| Henry's Law Constant | 1.2 x 10-6 atm-cu m/mole | Fragment Constant Method echemi.com |

| Volatilization Half-Life (River) | ~58 days | Estimated echemi.comnih.gov |

| Volatilization Half-Life (Lake) | ~1.2 years | Estimated echemi.comnih.gov |

| Koc (Soil/Sediment) | ~1.3 x 104 | Structure Estimation Method echemi.comnih.gov |

| Vapor Pressure (25 °C) | 2.4 x 10-6 mm Hg | Fragment Constant Method echemi.com |

Biotic Degradation Processes and Environmental Fate

Biotic processes, particularly those mediated by microorganisms, play a significant role in the degradation of organophosphate pesticides in the environment. inchem.orgmdpi.com These processes can lead to the transformation of the parent compound into metabolites, which may have different physicochemical properties and environmental behaviors. mdpi.com

Microbial Biotransformation Pathways in Soil and Water Ecosystems

Microorganisms in soil and water ecosystems are capable of transforming organophosphate compounds through various metabolic pathways. inchem.orgmdpi.com Bacterial degradation is a well-documented process for breaking down these pesticides. inchem.orgmdpi.com

Bacterial Degradation Systems and Enzyme Characterization

Bacterial degradation of organophosphates often involves enzymes like phosphotriesterases, which cleave the P-X bond (where X is the leaving group) in the pesticide molecule. neptjournal.com This enzymatic hydrolysis typically results in more polar and less toxic metabolites. neptjournal.com While general mechanisms for organophosphate degradation by bacteria are known, specific details regarding the bacterial systems and enzymes responsible for this compound transformation are not extensively detailed in the provided search results. However, the principle of bacterial degradation through enzymatic hydrolysis is a common pathway for organophosphate pesticides. inchem.orgmdpi.comneptjournal.com

Fungal Metabolic Systems and Mycoremediation Potential

Fungi also possess metabolic systems capable of degrading xenobiotics, including pesticides. researchgate.net Mycoremediation, the use of fungi for bioremediation, is considered a cost-effective and environmentally friendly approach. researchgate.netresearchgate.net Indigenous fungi, such as Aspergillus and Penicillium species, have shown potential in bioremediating organophosphorus pesticides due to their versatile enzymatic systems. researchgate.net These fungi can degrade pesticides into less toxic metabolites or even mineralize them, utilizing the compounds as sources of carbon, sulfur, and phosphorus. researchgate.net While the potential for mycoremediation of organophosphates is recognized, specific research findings on fungal metabolic systems and mycoremediation potential directly related to this compound were not found in the provided results.

Community-Level Microbial Responses to this compound Exposure

The presence of pesticides in the environment can influence microbial communities. Exposure to organophosphate pesticides can affect soil microbial communities. mdpi.comresearchgate.net While the provided information indicates that regular use of organophosphates can affect microbial communities and reduce soil fertility, specific data on the community-level microbial responses to this compound exposure were not detailed. researchgate.net Research on microbial communities often involves techniques to identify and characterize microbial populations and their functions in response to environmental contaminants. google.com

Plant Uptake and Metabolism: Residue Dynamics in Agricultural Systems

Pesticides applied in agricultural systems can be absorbed by plants. neu.edu.trscispace.com The uptake and metabolism of pesticides by plants influence residue dynamics in crops. scispace.com Factors such as pesticide properties, soil conditions, and plant characteristics affect the extent of plant uptake. neu.edu.trscispace.com While the general principle of plant uptake of pesticides is established, specific details or research findings on the uptake and metabolism of this compound by plants or its residue dynamics in agricultural systems were not available in the provided search results. Pesticide residues in food products, including grains, fruits, and vegetables, are a concern, and analytical methods are used to determine their presence and concentration. researchgate.netmedrxiv.orgsemanticscholar.org

Bioavailability and Mobility in Terrestrial and Aquatic Environments

Bioavailability refers to the extent to which a chemical is available for uptake by organisms, while mobility describes its movement within and between environmental compartments (soil, water, air). researchgate.net These properties are influenced by the pesticide's physicochemical characteristics and environmental factors. neu.edu.trfrontiersin.org this compound is considered to be non-volatile and non-mobile based on one source. herts.ac.uk However, other organophosphate pesticides can migrate from farmlands to aquatic habitats via surface runoff. mdpi.com Pesticides in aquatic environments can be affected by factors such as ocean currents, dilution, and ionic strength. frontiersin.org Sorption to organic and mineral matter in soil and sediment also affects the bioavailability and mobility of pesticides. neu.edu.trfrontiersin.org

The presence of this compound has been detected in seawater samples, indicating its presence in aquatic environments. frontiersin.org In a study in the Beibu Gulf, this compound was among the detected organophosphate pesticides in seawater. frontiersin.org The distribution of pesticides in marine environments can be influenced by physicochemical factors. frontiersin.org

Environmental Half-Life Determinations Across Diverse Media

The environmental half-life of this compound varies depending on the specific medium and prevailing environmental conditions. In the atmosphere, vapor-phase this compound is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 4.1 hours. Particulate-phase this compound is removed through wet and dry deposition echemi.comnih.gov.

In soil, this compound is expected to be immobile based on its estimated high Koc value, indicating strong adsorption to soil particles echemi.comnih.gov. Volatilization from dry soil surfaces is not anticipated due to its estimated vapor pressure, but volatilization from moist soil surfaces may occur echemi.comnih.gov. While specific half-life data for this compound in soil were not extensively detailed in the search results, related organophosphates like chlorpyrifos (B1668852) show soil half-lives ranging from days to over a year, influenced by factors such as soil type, pH, moisture, temperature, organic matter content, and microbial activity nepc.gov.auorst.edunih.gov.

In water, this compound is expected to adsorb to suspended solids and sediment due to its estimated Koc value echemi.comnih.gov. Volatilization from water surfaces is expected to be very slow echemi.com. Estimated volatilization half-lives from model water bodies range from approximately 58 days in a model river to about 1.2 years in a model lake echemi.com. The volatilization half-life from a 2-meter deep environmental pond is estimated to be about 1.7 years when considering adsorption to suspended solids and sediment echemi.comnih.gov. This compound is considered stable in neutral and acidic aqueous solutions, with stability decreasing as pH increases nepc.gov.au. Photolysis in water can also contribute to degradation, with an estimated environmental half-life of approximately 30 days in aqueous buffered solution for a related compound, although another study showed a much shorter half-life under specific lamp conditions epa.gov.

Bioconcentration in aquatic organisms is suggested to be very high based on an estimated Bioconcentration Factor (BCF) derived from its estimated log Kow echemi.com.

Here is a summary of estimated environmental half-lives in various media:

| Environmental Medium | Process Affecting Half-Life | Estimated Half-Life | Source |

| Air (Vapor Phase) | Reaction with hydroxyl radicals | 4.1 hours | echemi.comnih.gov |

| Water (Model River) | Volatilization (1m deep, 1m/sec flow) | ~58 days | echemi.com |

| Water (Model Lake) | Volatilization (1m deep, 0.05m/sec flow) | ~1.2 years | echemi.com |

| Water (Environmental Pond) | Volatilization (2m deep, with adsorption) | ~1.7 years | echemi.comnih.gov |

| Soil | Immobile (based on Koc) | Not specified | echemi.comnih.gov |

Note: Soil half-life data for this compound itself were not explicitly found, but information on a related organophosphate (chlorpyrifos) is included for context on factors influencing soil persistence.

Characterization and Environmental Persistence of Transformation Products

Organophosphorus pesticides like this compound undergo transformation in the environment through various processes, including metabolism, hydrolysis, photolysis, and redox reactions mdpi.comfrontiersin.org. These transformations lead to the formation of metabolites or degradation products, which can have different physicochemical properties and environmental behavior compared to the parent compound mdpi.comfrontiersin.org.

Identification of Primary and Secondary Metabolites (e.g., Sulfoxide (B87167) and Sulfone Analogs)

Degradation of this compound in animals and plants is reported to be rapid, with metabolites including the sulfoxide and sulfone analogs echemi.comnih.gov. These are primary and secondary metabolites formed through oxidative processes echemi.comnih.gov.

For organophosphates containing a phosphothionate group (P=S), such as this compound, transformation to the corresponding oxon analog (containing a P=O double bond) can occur via oxidative desulfonation. This process can happen through photolysis and aerobic metabolism epa.gov. While the oxon analog of this compound was not explicitly detailed in the search results, this is a common transformation pathway for this class of compounds epa.gov.

Plasma and tissue enzymes are involved in the hydrolysis of organophosphorus compounds to phosphoric and phosphonic acids, while oxidative enzymes are also involved in the metabolism of some organophosphorus compounds echemi.comnih.gov.

Environmental Fate and Transport of this compound Metabolites

The environmental fate and transport of this compound metabolites, such as the sulfoxide and sulfone analogs, are influenced by their specific chemical properties, which may differ from the parent compound mdpi.com. Transformation products of pesticides are often more stable and more mobile than their parent compounds frontiersin.org.

While specific detailed studies on the environmental fate and transport of this compound sulfoxide and sulfone were not prominently featured in the search results, general principles for pesticide transformation products apply. Metabolites can infiltrate the soil environment more readily than their parent compounds and have been detected in various environmental compartments, including water bodies mdpi.comfrontiersin.org.

For example, the primary metabolite of chlorpyrifos, 3,5,6-trichloropyridinol (TCP), is reported to adsorb weakly to soil particles and is moderately mobile and persistent in soils, in contrast to the parent compound which binds strongly and is relatively immobile orst.edu. This highlights the potential for metabolites to exhibit increased mobility and persistence in the environment compared to the parent this compound.

Research on the toxicity of transformation products is considered crucial for a comprehensive understanding of the environmental impact of pesticides, as in some cases, these products may exhibit greater toxicity risks than the parent molecules mdpi.com.

Toxicological Profiles and Molecular Mechanisms of Chlorthiophos Action

Cholinesterase Inhibition: Advanced Mechanistic Investigations

Chlorthiophos (B166581), an organothiophosphate, requires metabolic activation in vivo to its oxon analog to exert its anticholinesterase activity. neptjournal.comnih.gov This oxon form is responsible for binding to and inhibiting cholinesterase enzymes. nih.govnih.gov

In Vitro Studies of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Kinetics

In vitro studies are crucial for understanding the kinetics of how compounds like this compound inhibit cholinesterase enzymes. These studies typically involve incubating the enzyme with the inhibitor and measuring the remaining enzyme activity over time or at varying inhibitor concentrations. The Ellman method is a common technique used for this purpose. jppres.comd-nb.info Parameters such as IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are determined to assess the potency of the inhibitor against both AChE and butyrylcholinesterase (BChE). jppres.comd-nb.infomdpi.com Research on other organophosphate compounds has shown varying potencies against AChE and BChE, with some exhibiting stronger inhibition against one enzyme compared to the other. jppres.commdpi.comnih.gov While specific in vitro kinetic data for this compound on human AChE and BChE were not extensively detailed in the provided results, studies on other organophosphates highlight the methodology and the importance of comparing inhibition patterns between the two enzymes. jppres.commdpi.comnih.gov

Molecular Docking and Structure-Activity Relationship (SAR) Analyses of Enzyme Binding

Molecular docking studies provide insights into the potential binding interactions between an inhibitor molecule and the active site of enzymes like AChE and BChE. scirp.orgnih.govmdpi.com These computational methods predict the preferred orientation and binding affinity of the ligand (inhibitor) within the enzyme's binding pocket. scirp.orgnih.gov SAR analyses aim to correlate specific structural features of the inhibitor molecule with its inhibitory potency and selectivity towards the enzymes. nih.govmdpi.comheraldopenaccess.us

Molecular docking can reveal the types of interactions, such as hydrogen bonds and hydrophobic interactions, that occur between the inhibitor and specific amino acid residues within the enzyme's active and peripheral sites. mdpi.comscirp.orgnih.govmdpi.comfrontiersin.org Studies on other cholinesterase inhibitors have demonstrated how different chemical moieties interact with key residues in the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE, influencing binding affinity and inhibitory mechanisms. nih.govmdpi.comheraldopenaccess.usfrontiersin.org While specific molecular docking and SAR analyses for this compound were not detailed in the search results, the principles applied to other organophosphates and cholinesterase inhibitors are relevant. These studies are crucial for understanding how the structure of this compound's active metabolite interacts with the complex architecture of the cholinesterase enzymes.

Neurophysiological and Neurochemical Alterations Induced by Cholinesterase Inhibition

Inhibition of AChE by organophosphates like this compound leads to the accumulation of acetylcholine (B1216132) in the synaptic cleft, causing prolonged stimulation of cholinergic receptors. orst.edunih.gov This overstimulation disrupts normal neurotransmission and can result in a range of neurophysiological and neurochemical alterations. orst.edunih.gov

Comparative Toxicology of this compound, its Isomers, and Active Metabolites

This compound exists as a mixture of isomers. wikipedia.org The predominant isomer is O-(2,5-dichloro-4-(methylthio)phenyl) O,O-diethyl phosphorothioate (B77711), with other isomers including O-(2,4-dichloro-5-(methylthio)phenyl) O,O-diethyl phosphorothioate and O-(4,5-dichloro-2-(methylthio)phenyl) O,O-diethyl phosphorothioate. sigmaaldrich.comwikipedia.org

Metabolism of organophosphorus compounds typically involves oxidation, hydrolysis by esterases, and reaction with glutathione (B108866). nih.govnih.gov Oxidative metabolism of phosphorothioates (P=S) like this compound leads to the formation of their corresponding oxon analogs (P=O), which are generally more potent inhibitors of AChE. neptjournal.comnih.gov Degradation of this compound in animals and plants is rapid, with metabolites including the sulfoxide (B87167) and sulfone. nih.gov

While direct comparative toxicology studies specifically detailing the differences in toxicity between this compound isomers and its active metabolites (like the oxon, sulfoxide, and sulfone) are not extensively provided, the general understanding of organophosphate metabolism suggests that the oxon metabolite would be a primary contributor to acute cholinergic toxicity due to its direct AChE inhibitory activity. neptjournal.comnih.gov The sulfoxide and sulfone metabolites represent further transformation products. nih.gov

Data on the detection of this compound and its isomers in environmental samples exist. For example, this compound (Isomer I, II, and III) has been listed as a pesticide detected in studies analyzing various environmental matrices. europa.eu

Biomarkers of this compound Exposure and Effect in Biological Systems

Biomarkers are indicators used to assess exposure to chemicals and their effects on biological systems. For organophosphates, the primary biochemical effect is the inhibition of cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), in blood and tissues. regulations.govdntb.gov.ua

Measuring the activity of cholinesterase enzymes in blood (plasma and erythrocytes) is a common method for monitoring exposure to organophosphates. dntb.gov.ua Brain cholinesterase inhibition is considered a direct measure of the mechanism of toxicity for organophosphates. regulations.gov

However, relying solely on AChE inhibition as a biomarker may not fully capture the scope of organophosphate toxicity, particularly concerning neurodevelopmental effects which can occur at exposure levels below those causing significant cholinesterase inhibition. nih.gov

While specific biomarkers exclusively for this compound exposure are not detailed, the general principles of organophosphate toxicology suggest that monitoring cholinesterase activity would be relevant. Additionally, the presence of this compound or its metabolites (such as the sulfoxide and sulfone) in biological samples could serve as biomarkers of exposure. Analytical methods, such as liquid and gas chromatography coupled with mass spectrometry, are used for detecting pesticide residues, including this compound, in various matrices. researchgate.net

Ecotoxicological Assessments of Chlorthiophos in Non Target Organisms

Aquatic Ecotoxicology

The presence of pesticides in water bodies, often due to runoff, can lead to the contamination of surface and groundwater researchgate.net. Aquatic ecotoxicology studies investigate the effects of such contaminants on freshwater and marine life.

Acute and Chronic Effects on Freshwater and Marine Biota (e.g., Fish, Invertebrates, Algae)

Acute and chronic toxicity studies are fundamental in assessing the impact of chemicals on aquatic organisms. Acute toxicity refers to effects occurring over a short exposure period (hours to days), often measured by LC50 (Lethal Concentration 50%) or EC50 (Effect Concentration 50%) values, representing the concentration causing a 50% lethal or effect response, respectively chemsafetypro.comfao.org. Chronic toxicity involves effects from longer exposures (days to weeks), typically evaluated by the No Observed Effect Concentration (NOEC) or Lowest Observed Effect Concentration (LOEC) chemsafetypro.comfao.org.

Limited data are available specifically for chlorthiophos's aquatic ecotoxicity herts.ac.uk. One reported acute toxicity value for temperate freshwater fish is a 96-hour LC50 of 1.3 mg/l for Lepomis macrochirus (Bluegill) herts.ac.uk. This value is categorized as moderate toxicity herts.ac.uk. Data for chronic effects on freshwater fish and acute or chronic effects on freshwater aquatic invertebrates and algae are noted as missing or unavailable in some assessments herts.ac.uk.

While specific chronic data for This compound (B166581) on fish may be limited, general principles in ecotoxicology suggest that chronic tests are triggered when a substance is classified as dangerous to the environment or is assessed as persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) europa.eu. The assessment of a substance's hazard to the aquatic environment typically considers acute and chronic toxicity data for organisms representing different trophic levels: fish, aquatic invertebrates (like Daphnia), and algae chemsafetypro.comfao.org. Algae and aquatic invertebrates are often considered more sensitive indicators in acute toxicity assessments compared to fish europa.eu.

Table 1: Available Aquatic Ecotoxicity Data for this compound

| Organism Type | Endpoint | Value (mg/l) | Exposure Duration | Interpretation | Source |

| Temperate Freshwater Fish (Lepomis macrochirus) | Acute 96-hour LC50 | 1.3 | 96 hours | Moderate | ChemID Online Databases; Chemspider; PubChem herts.ac.uk |

| Temperate Freshwater Fish | Chronic 21-day NOEC | No data | 21 days | - | herts.ac.uk |

| Temperate Freshwater Aquatic Invertebrates | Acute 48-hour EC50 | No data | 48 hours | - | herts.ac.uk |

| Temperate Freshwater Aquatic Invertebrates | Chronic 21-day NOEC | No data | 21 days | - | herts.ac.uk |

| Algae | Acute 72-hour EC50 | No data | 72 hours | - | herts.ac.uk |

| Algae | Chronic 96-hour NOEC | No data | 96 hours | - | herts.ac.uk |

Bioaccumulation and Trophic Transfer within Aquatic Food Chains

Bioaccumulation is the process by which a substance accumulates in an organism over time, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain nih.gov. Pesticides, once in water bodies, can sorb to organic matter, transfer to sediments, or enter the aquatic food chain, leading to bioaccumulation and potentially biomagnification in higher trophic levels, including fish and ultimately, organisms that consume contaminated fish researchgate.netnih.gov.

Organochlorine pesticides, known for their lipophilicity and persistence, tend to bioaccumulate in food chains researchgate.net. While this compound is an organophosphate, the potential for bioaccumulation and trophic transfer is a critical aspect of its environmental risk assessment. Studies on the bioaccumulation of pesticides in fish highlight that fish are exposed through gills, skin, and food, and the levels accumulated in their organs serve as an indicator of aquatic ecosystem health nih.gov. The transfer of accumulated pesticides through the food chain can pose risks to organisms at higher trophic levels researchgate.netsu.edu.pk.

Terrestrial Ecotoxicology

Pesticides can also impact terrestrial ecosystems, affecting soil organisms and microbial communities. The effects on soil macro- and microfauna and soil microbial processes are key areas of investigation in terrestrial ecotoxicology baes.gv.at.

Impacts on Soil Macro- and Microfauna (e.g., Earthworms, Nematodes)

Soil macro- and microfauna, such as earthworms and nematodes, play vital roles in soil health, including nutrient cycling, decomposition, and soil structure maintenance nih.govfrontiersin.org. Earthworms, in particular, are considered "ecosystem engineers" due to their influence on soil properties and their ability to transport substances within the soil profile nih.gov. Nematodes are also key players in terrestrial food webs, with diverse feeding habits that impact nutrient cycling frontiersin.org.

Pesticides introduced into the soil can have negative impacts on these organisms. Standard toxicity tests for earthworms assess acute and chronic effects, but studies indicate that even non-lethal concentrations of some pesticides can negatively affect earthworm gut microbial communities, highlighting the sensitivity of these organisms to soil contamination nih.gov. Soil type can also influence the populations of soil organisms like nematodes books-library.website. While specific detailed research findings on this compound's impact on earthworms and nematodes were not extensively found in the provided search results, the general principle is that pesticides can pose risks to these non-target soil invertebrates baes.gv.atgoogle.com. Risk assessments for soil macro-organisms, including earthworms, are typically conducted according to established guidelines, often requiring sublethal testing for earthworms baes.gv.at.

Avian and Mammalian Wildlife Exposure and Risk Characterization

Avian and mammalian wildlife can be exposed to pesticides through various routes, including ingestion of contaminated food or water, dermal contact, and inhalation cirs-group.com. Risk characterization for these non-target organisms involves assessing the potential for exposure and the inherent toxicity of the substance.

This compound is described as highly toxic to mammals herts.ac.uk. Acute toxicity values for avian species are also available. For bobwhite quail, an 8-day LC50 of 213 mg/kg diet has been reported nih.gov. Organophosphate pesticides, including this compound, are known to inhibit acetylcholinesterase, affecting the nervous system herts.ac.ukorst.edu. Birds are generally considered more sensitive to cholinesterase inhibitors than mammals due to differences in enzyme activity orst.edu.

Assessing the risk to avian and mammalian wildlife involves considering the levels of exposure they might encounter in their environment and comparing these to toxicity data obtained from laboratory studies cirs-group.com. Pesticides can induce various negative effects in mammals and birds, and their presence in the environment, particularly through the food chain, can pose risks researchgate.netsu.edu.pkwoah.org. While detailed risk characterization studies for this compound on a wide range of avian and mammalian species were not found within the provided results, the available toxicity data indicate a potential hazard to these groups herts.ac.uknih.govregulations.govulpgc.es.

Table 2: Available Avian Toxicity Data for this compound

| Organism Type | Endpoint | Value (mg/kg diet) | Exposure Duration | Source |

| Bobwhite Quail | 8-Day LC50 | 213 | 8 days | PubChem nih.gov |

Ecosystem-Level Effects and Biodiversity Implications

This compound is an organophosphate insecticide and acaricide classified as obsolete, with limited available data regarding its environmental impact herts.ac.uk. However, its nature as an organophosphate pesticide allows for general inferences regarding its potential effects on ecosystems and biodiversity, drawing upon broader research on this class of chemicals. Organophosphate pesticides are known to inhibit acetylcholinesterase (AChE), a crucial enzyme in the nervous systems of many organisms, leading to neurotoxic effects herts.ac.uk.

The application of pesticides, including organophosphates, can have profound impacts on non-target organisms across various trophic levels, potentially leading to ecosystem-level effects and implications for biodiversity nih.govnih.govceh.ac.uk. These effects can occur through direct exposure, water contamination, runoff, pesticide residues, and consumption of contaminated food nih.govbeyondpesticides.org. The widespread use of pesticides is considered a major contributor to the biodiversity crisis, negatively affecting a wide range of non-target species, including microbes, fungi, plants, insects, fish, birds, and mammals ceh.ac.ukdowntoearth.org.in.

| Organism | Endpoint | Value | Citation |

| Bobwhite quail | 8-Day LC50 | 213 mg/kg diet | nih.gov |

| Mallard duck | 8-Day LC50 | 0.198 mg/kg diet | nih.gov |

| Bluegill | 96-Hour LC50 | 1.3 mg/L (conditions not specified) | nih.gov |

| Rainbow trout | 96-Hour LC50 | 0.019 mg/L (conditions not specified) | nih.gov |

Note: LC50 (Lethal Concentration 50) is the concentration of a substance in an environmental medium (like water or diet) that is expected to cause death in 50% of the test organisms within a specified exposure period. nih.gov

The toxicity demonstrated in these individual species suggests a potential for broader impacts within their respective ecosystems. For aquatic ecosystems, the toxicity to fish like bluegill and rainbow trout indicates a risk to aquatic life if this compound enters water bodies through runoff or other pathways nih.govnih.gov. Pesticide contamination in urban and agricultural streams has been shown to occur at levels potentially harmful to aquatic life nih.govpanna.org.

Beyond direct toxicity, the impact of pesticides on non-target organisms can disrupt ecological interactions, such as predator-prey relationships and pollination, further affecting biodiversity and the functioning of ecosystems beyondpesticides.org. The decline in beneficial insect populations due to pesticide exposure, for example, can impact natural pest control and affect wildlife that relies on insects as a food source beyondpesticides.org.

Metabolic Fate and Biotransformation of Chlorthiophos in Organisms

Absorption, Distribution, and Excretion (ADE) Profiles

The absorption, distribution, and excretion (ADE) of organophosphate compounds, including Chlorthiophos (B166581), are crucial aspects of their toxicokinetics nih.govinvivochem.cn.

Dermal and Oral Absorption Kinetics

Organophosphate compounds are generally absorbed through various routes, including the skin (dermal), conjunctiva, gastrointestinal tract (oral), and lungs nih.govinvivochem.cn. The rate of dermal absorption of organophosphorus pesticides can be influenced by the solvent used in the formulation nih.govinvivochem.cn. While specific detailed kinetics for dermal and oral absorption of this compound are not extensively documented in the provided results, general information on organophosphates indicates absorption via these routes nih.govinvivochem.cn. Studies on other organophosphates like chlorpyrifos (B1668852) show rapid absorption following oral administration inchem.org. Dermal absorption can be slower compared to oral absorption, with delayed excretion of metabolites nih.gov.

Tissue Distribution and Accumulation Patterns

Following absorption, organophosphate compounds are distributed throughout the body nih.govinvivochem.cn. While specific data on this compound tissue distribution is limited in the provided snippets, organochlorine pesticides, which are lipophilic, tend to accumulate in lipid-rich tissues such as adipose tissue redalyc.org. Their distribution among organs can differ based on their lipophilicity (log Kow values) and generally follows the blood flow path after gastrointestinal absorption nih.gov. Some studies on other organophosphates indicate small tissue residues, mainly in organs involved in excretion like the liver, kidney, and blood inchem.org. Unlike less polar compounds, more polar metabolites show trivial residues in fat inchem.org.

Excretion Pathways and Metabolite Elimination

Organophosphorus compounds and their metabolites are primarily eliminated from the body through excretion nih.govinvivochem.cn. Following absorption, most organophosphorus compounds are excreted almost entirely as hydrolysis products in the urine nih.govinvivochem.cn. Some organophosphorus insecticides can also be excreted in milk nih.govinvivochem.cn. Excretion can be influenced by metabolic processes that increase the water solubility of the compounds wikipedia.orgslideshare.net.

Mammalian Biotransformation Pathways

Biotransformation of this compound in mammals involves enzymatic reactions aimed at converting the lipophilic parent compound into more polar, water-soluble metabolites that can be readily excreted nih.govgurunanakcollege.edu.inopenaccessjournals.com. This process occurs in two main phases nih.govgurunanakcollege.edu.inopenaccessjournals.com.

Phase I Metabolism: Oxidative Desulfuration and Hydrolysis Reactions

Phase I metabolism introduces or unmasks functional groups on the xenobiotic molecule through reactions such as oxidation, reduction, and hydrolysis nih.govgurunanakcollege.edu.inopenaccessjournals.com. For organophosphorus pesticides like this compound, key Phase I reactions include oxidative desulfuration and hydrolysis researchgate.netneptjournal.comresearchgate.netinchem.org.

Oxidative desulfuration, primarily catalyzed by cytochrome P450 (CYP) enzymes, involves the conversion of the P=S (thion) bond to a P=O (oxon) bond researchgate.netneptjournal.comresearchgate.net. This reaction is often considered a bioactivation step for phosphorothioates, as the oxon metabolites are typically more potent inhibitors of acetylcholinesterase than the parent compound neptjournal.comresearchgate.net.

Hydrolysis, catalyzed by enzymes such as esterases (e.g., carboxylesterase and paraoxonase), involves the cleavage of ester bonds researchgate.netneptjournal.comresearchgate.net. This reaction generally leads to detoxification by breaking down the organophosphate molecule into less toxic products, such as phosphoric and phosphonic acids and the corresponding leaving group nih.govresearchgate.netneptjournal.comresearchgate.net. Plasma and tissue enzymes are responsible for the hydrolysis of organophosphorus compounds nih.govinvivochem.cn.

Metabolites of this compound in animals and plants include the sulfoxide (B87167) and sulfone echemi.comnih.gov. This suggests that oxidative pathways, in addition to desulfuration, are involved in this compound metabolism.

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves conjugation reactions, where the products of Phase I metabolism (or sometimes the parent compound if it has suitable functional groups) are coupled with endogenous hydrophilic molecules nih.govopenaccessjournals.comwikipedia.orgdrughunter.com. These conjugations further increase the water solubility of the metabolites, facilitating their excretion nih.govopenaccessjournals.comwikipedia.orgslideshare.netdrughunter.com.

Common conjugation reactions in Phase II metabolism include glucuronidation, sulfation, acetylation, methylation, and conjugation with glutathione (B108866) or amino acids (such as glycine (B1666218) and glutamic acid) nih.govwikipedia.orgdrughunter.comnih.gov. These reactions are catalyzed by various transferase enzymes wikipedia.orgdrughunter.com. While specific Phase II metabolites of this compound are not detailed in the provided information, the general pathways for organophosphates involve conjugation reactions following Phase I metabolism inchem.org.

Role of Cytochrome P450 Enzymes and Esterases in Detoxification

Cytochrome P450 (CYP) enzymes and esterases play significant roles in the biotransformation of organophosphorus compounds, including this compound. These enzymes are involved in Phase I metabolic reactions, which introduce or expose functional groups on the parent compound. neptjournal.com

CYP enzymes are primarily known for their oxidative capabilities. For phosphorothioate (B77711) OPs such as this compound (which contains a P=S bond), CYP-mediated oxidation can lead to bioactivation through a process called oxidative desulfuration. This reaction replaces the sulfur atom with an oxygen atom, forming the corresponding oxon analog (P=O). neptjournal.com Oxons are typically more potent inhibitors of acetylcholinesterase (AChE), the primary target enzyme for OP toxicity. neptjournal.com While specific details for the oxidative desulfuration of this compound by CYPs were not extensively detailed in the search results, the general mechanism for phosphorothioates is well-established, involving CYP enzymes binding to the sulfur atom and forming an unstable intermediate. neptjournal.com CYP catalysis can also lead to the formation of sulfone metabolites. neptjournal.com

Esterases, including carboxylesterases (CarE) and paraoxonase-1 (PON1), are crucial for the detoxification of OPs. These enzymes primarily catalyze the hydrolysis of ester bonds within the OP molecule, leading to the cleavage of the leaving group and the formation of less toxic metabolites, such as dialkyl phosphates or thiophosphates. neptjournal.com Hydrolytic detoxification by phosphotriesterases, a type of esterase, involves cleaving the bond between the phosphorus atom and the leaving group (P-X), resulting in more polar and less toxic products that are more readily excreted. neptjournal.com

In Vivo Metabolite Profiling and Identification in Target and Non-Target Organisms

In vivo metabolite profiling involves identifying and quantifying the transformation products of a chemical compound within a living organism. For this compound, studies have indicated that its degradation in animals and plants is relatively rapid, yielding metabolites that include the sulfoxide and sulfone. nih.gov

Identifying metabolites in target and non-target organisms is essential for understanding the full scope of a chemical's impact. Target organisms are typically the pests that the insecticide is intended to control, while non-target organisms encompass a wide range of other species in the environment, including wildlife, livestock, and humans, which may be exposed to the compound.

Research on the environmental transformation products of OPs highlights their potential presence and effects in various ecosystems. mdpi.com While specific detailed in vivo metabolite profiles for this compound across a wide range of organisms were not provided, the presence of a non-identified metabolite of this compound has been noted in non-target wildlife, specifically fish. researchgate.net This indicates that this compound undergoes metabolic transformation in aquatic organisms, leading to the formation of various products.

The identification of metabolites often involves analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.gov Studies on other OPs, like chlorpyrifos and prothiofos, have utilized such methods to identify metabolites in biological samples, including urine and liver microsomes. nih.govnih.gov This suggests similar approaches would be employed for comprehensive in vivo metabolite profiling of this compound. The presence and levels of specific metabolites in different organisms can provide insights into the metabolic pathways active in those species and their potential for bioaccumulation or adverse effects.

Inter-Species and Intra-Species Variability in this compound Metabolism

Significant variability in pesticide metabolism can exist both between different species (inter-species variability) and among individuals within the same species (intra-species variability). nih.govnih.gov These differences are attributed to variations in the expression levels, activity, and genetic polymorphisms of the enzymes involved in biotransformation, particularly CYPs and esterases. nih.gov

Inter-species differences in metabolism can lead to considerable quantitative differences in the metabolites formed. nih.gov This is a crucial consideration in risk assessment, as metabolic pathways and rates in tested species (e.g., laboratory animals) may not perfectly reflect those in humans or other non-target organisms. nih.gov The intrinsic sensitivity of different species to pesticides can be partly explained by these differences in detoxifying enzyme activities. scielo.br For example, studies on chlorpyrifos have shown lower metabolic activity in human liver microsomes compared to rat liver microsomes, as well as gender differences in activity within humans. nih.gov

Intra-species variability, particularly in humans, can arise from genetic polymorphisms in genes encoding xenobiotic-metabolizing enzymes like CYPs and esterases. nih.gov These polymorphisms can result in inter-individual differences in enzymatic activity and kinetics, potentially leading to variations in internal dose and susceptibility to the effects of pesticides and their metabolites. nih.gov Factors such as age and sex can also influence the toxicity and metabolism of organophosphates within a species. nih.gov

While specific data detailing the extent of inter- and intra-species variability solely for this compound metabolism was not extensively found, the general principles observed for other OPs and pesticides strongly suggest that such variability would also apply to this compound. Understanding this variability is important for predicting the susceptibility of different populations and species to this compound exposure.

Analytical Methodologies for Chlorthiophos Detection and Quantification

Advanced Chromatographic Techniques

Chromatography plays a vital role in separating chlorthiophos (B166581) from complex matrices before detection and quantification. Various advanced chromatographic techniques offer the necessary sensitivity and selectivity for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a powerful technique widely used for the trace analysis of pesticides, including organophosphates like this compound, in various matrices such as food, environmental samples, and biological specimens sigmaaldrich.commdpi.compragolab.cz. GC-MS/MS provides high sensitivity and selectivity through the separation of analytes by GC and subsequent detection and fragmentation in the tandem mass spectrometer mdpi.compragolab.cz. This allows for the identification and quantification of target compounds even at very low concentrations, often below typical maximum residue limits (MRLs) restek.comshimadzu.com.

GC-MS/MS methods often utilize selected reaction monitoring (SRM) to enhance selectivity and minimize matrix interferences pragolab.czrestek.com. The use of specific columns, such as Rxi-5ms columns, can improve chromatographic separation, particularly for compounds with shared ion transitions restek.com. Studies have demonstrated the effectiveness of GC-MS/MS for the simultaneous determination of multiple pesticide residues, including this compound, in complex matrices like rice and herbal plants sigmaaldrich.commdpi.com. For instance, a method for analyzing pesticide residues in rice using GC-MS/MS with modified QuEChERS sample preparation reported limits of detection (LOD) and quantification (LOQ) for this compound at 3.2 µg/kg and 9.8 µg/kg, respectively, which are well below the FAO/WHO MRL of 500 µg/kg mdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polar Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is particularly useful for the analysis of polar and thermally labile compounds, including pesticide metabolites, which may not be suitable for GC-based techniques spectroscopyonline.comnih.gov. While this compound itself is often analyzed by GC, its potential polar metabolites would likely require LC-MS/MS for effective separation and detection. LC-MS/MS offers high sensitivity and selectivity, making it suitable for multi-residue analysis of polar pesticides in various matrices, including food and water spectroscopyonline.comnih.govperkinelmer.com. The technique typically employs electrospray ionization (ESI) coupled with a triple quadrupole mass spectrometer (QqQ MS) for high sensitivity and selectivity via multiple reaction monitoring (MRM) transitions nih.govperkinelmer.com. Sample preparation methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are often coupled with LC-MS/MS for the analysis of polar pesticides in complex food matrices spectroscopyonline.comnih.gov.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used for the separation, identification, and quantification of various compounds, including pesticides biomedpharmajournal.org. While often coupled with mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity, HPLC with other detectors can also be applied for this compound analysis, depending on the required detection limits and matrix complexity. HPLC is valuable for analyzing compounds with a range of polarities and can be applied to various sample types biomedpharmajournal.org. Applications of HPLC in pesticide analysis include the determination of residues in food, environmental samples, and biological matrices sigmaaldrich.combiomedpharmajournal.org. The choice of stationary phase (e.g., octylsilica) and mobile phase is crucial for achieving effective separation of target analytes csic.es. HPLC can be coupled with various detectors, including diode-array detectors (DAD) for spectral information and fluorescence detectors for increased sensitivity for certain compounds csic.es.

Two-Dimensional Gas Chromatography (GCxGC) for Complex Matrix Analysis

Two-Dimensional Gas Chromatography (GCxGC) is an advanced chromatographic technique that offers significantly enhanced separation power compared to one-dimensional GC, making it particularly useful for the analysis of complex matrices chromtech.net.aulabcompare.com. GCxGC utilizes two columns with different stationary phases, providing a much greater peak capacity and improved resolution of coeluting compounds labcompare.com. This is highly beneficial when analyzing samples with a large number of potential interferences, such as environmental or biological matrices containing numerous co-extractives chromtech.net.aulabcompare.com. While GCxGC is often coupled with time-of-flight mass spectrometry (TOF-MS) for comprehensive data acquisition, it can be applied to pesticide analysis in challenging matrices, enabling the deconvolution of hundreds of pesticides in a single run labcompare.com. This improved separation can lead to better identification and quantification of this compound in samples where matrix effects are significant.

Immunochemical and Biosensor-Based Detection Systems

In addition to chromatographic methods, immunochemical and biosensor-based systems offer alternative approaches for the detection of this compound. These methods often provide rapid screening capabilities and can be adapted for field use. Immunochemical methods utilize antibodies that specifically bind to the target analyte for detection google.com. Biosensors, on the other hand, integrate a biological recognition element with a transducer to produce a measurable signal upon interaction with the analyte auburn.edugoogle.com.

Biosensors for pesticide detection, including organophosphates like this compound, have been developed using various recognition elements, such as enzymes (e.g., acetylcholinesterase) or antibodies auburn.edunih.gov. These systems can be designed for different detection principles, including optical or electrochemical changes google.comgoogle.com. For example, enzyme-linked immunosorbent assays (ELISA) are a type of immunochemical method that has been used for detecting organophosphates labcompare.com. Biosensors can offer advantages such as portability and rapid analysis, making them suitable for high-throughput screening or on-site monitoring labcompare.comgoogle.com. Research is ongoing to develop more sensitive and specific biosensors for a wider range of pesticides google.com.

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

Effective sample preparation and extraction are critical steps in the analytical workflow for determining this compound in environmental and biological matrices. These steps aim to isolate the analyte from the complex matrix, remove interfering substances, and potentially concentrate the analyte to achieve lower detection limits chromatographyonline.comresearchgate.net. The choice of sample preparation technique depends on the matrix type and the target analyte's properties.

For environmental matrices such as water and soil, techniques like Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are commonly employed for preconcentrating analytes and removing interferences chromatographyonline.comresearchgate.net. SPE involves passing the sample through a sorbent material that retains the target analyte, which is then eluted with a suitable solvent chromatographyonline.com. SPME uses a fiber coated with an extracting phase to adsorb analytes from the sample chromatographyonline.com.

For biological matrices like blood, serum, urine, and tissues, sample preparation protocols often involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate pesticides researchgate.netscispace.com. The QuEChERS method, known for being quick, easy, cheap, effective, rugged, and safe, has been widely adapted for pesticide residue analysis in various matrices, including food and animal tissues researchgate.nethpst.czufmg.br. QuEChERS typically involves extraction with acetonitrile, followed by a salting-out step and dispersive SPE (dSPE) cleanup to remove matrix co-extractives researchgate.nethpst.czhpst.cz. Different sorbent materials are used in dSPE depending on the matrix challenges, such as the presence of chlorophyll (B73375) or lipids hpst.czhpst.cz. Miniaturized QuEChERS methods have also been developed for analyzing smaller sample sizes, such as bat muscle tissue ufmg.br. The goal of these extraction and cleanup procedures is to minimize matrix effects that can interfere with chromatographic analysis and detection hpst.czhpst.czmdpi.com.

Table: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 30859 |

Interactive Data Table Example (Illustrative - specific this compound data from searches was limited):

While specific detailed data tables for this compound detection limits across various methods were not extensively available in the search results, the following table illustrates how such data could be presented if found:

| Analytical Technique | Matrix Type | Sample Preparation Method | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| GC-MS/MS | Rice | Modified QuEChERS | 3.2 | 9.8 | mdpi.com |

| GC-MS/MS | Herbal Plant | Ethyl acetate/hexane ext. | N/A | N/A | sigmaaldrich.com |

| GC-MS/MS | Chinese Tea | N/A | N/A | N/A | sigmaaldrich.com |

| GC-MS/MS | Honey | QuEChERS | N/A | N/A | sigmaaldrich.com |

(Note: The LOD/LOQ values for herbal plant, Chinese tea, and honey were not explicitly stated for this compound in the provided snippets, but the techniques were mentioned for pesticide residue analysis in these matrices.)

Method Validation, Quality Control, and Interlaboratory Harmonization

The analysis of this compound, particularly in complex matrices such as food and environmental samples, necessitates well-validated methods and stringent quality control measures. Method validation confirms that an analytical method is suitable for its intended purpose, while quality control ensures that the method performs within acceptable limits on an ongoing basis. Interlaboratory harmonization, often assessed through collaborative studies, helps to standardize methods and improve data comparability between different testing facilities.

Analytical methods for this compound typically involve extraction from the sample matrix followed by chromatographic separation and detection, commonly using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS), such as GC-MS/MS or LC-MS/MS lcms.cznih.goveurl-pesticides.eu. The complexity of this compound as a mixture of isomers may require methods capable of resolving and quantifying the individual isomers or quantifying the total compound wikipedia.org.

Method Validation

Method validation for this compound analysis involves evaluating several key performance parameters to demonstrate the method's reliability and suitability. These parameters typically include:

Selectivity/Specificity: Ensuring the method can accurately measure this compound in the presence of other components in the sample matrix, including potential interfering substances or degradation products shimadzu.com.

Linearity: Assessing the proportional relationship between the analyte concentration and the instrument response over a defined range. This is typically evaluated by analyzing a series of standards at different concentrations and constructing a calibration curve eurl-pesticides.euunl.educrl-pesticides.eu. A linear regression analysis is often performed, and the correlation coefficient (r² or R²) is used to indicate linearity unl.edu.

Accuracy: Determining how close the measured values are to the true concentration of this compound in a sample. This is commonly assessed through recovery studies, where known amounts of the analyte are added (spiked) into blank matrix samples and the percentage recovered is measured shimadzu.comcrl-pesticides.eu. Acceptance criteria for recovery are often specified by regulatory guidelines eurl-pesticides.eucrl-pesticides.eu.

Precision: Evaluating the reproducibility of the results. Precision is typically assessed at two levels: repeatability (intra-laboratory precision under the same conditions over a short period) and reproducibility (inter-laboratory precision). It is usually expressed as relative standard deviation (RSD) or coefficient of variation (CV) crl-pesticides.eushimadzu.com. SANTE guidelines, for instance, provide acceptance criteria for RSD shimadzu.com.

Limits of Detection (LOD) and Quantification (LOQ): Determining the lowest concentration of this compound that can be reliably detected (LOD) and quantified (LOQ) with acceptable accuracy and precision nih.goveurl-pesticides.euusda.gov. These limits are crucial for assessing the method's sensitivity and its applicability for analyzing samples with low residue levels, particularly in the context of regulatory limits nih.govperkinelmer.com.

Validation studies often involve analyzing fortified (spiked) samples at different concentration levels in relevant matrices eurl-pesticides.euunl.educrl-pesticides.eushimadzu.com. For example, studies might involve spiking blank food matrices like fruits, vegetables, or honey with known amounts of this compound sigmaaldrich.comnih.goveurl-pesticides.eucrl-pesticides.eu.

Data from method validation studies can be presented in tables, summarizing parameters like recovery rates, RSD values, and LOD/LOQ for different matrices and concentration levels.

| Matrix | Fortification Level | Mean Recovery (%) | RSD (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |

| Honey | Not specified | Not specified | Not specified | 0.001–0.004 | 0.002–0.008 | nih.gov |

| Olive Oil | 0.05 mg/kg | 70-120% (criteria) | < 20% (criteria) | 0.050 (max) | 0.050 (max) | eurl-pesticides.eu |

| Olive Oil | 0.50 mg/kg | 70-120% (criteria) | < 20% (criteria) | 0.050 (max) | 0.050 (max) | eurl-pesticides.eu |

| Cucumber | 10 µg/kg | 70-120% (criteria) | < 20% (criteria) | Not specified | 10 µg/kg (LOQ level) | shimadzu.com |

| Cucumber | 20 µg/kg | 70-120% (criteria) | < 20% (criteria) | Not specified | Not specified | shimadzu.com |

| Cucumber | 50 µg/kg (LC-MS/MS) | 70-120% (criteria) | < 20% (criteria) | Not specified | Not specified | shimadzu.com |

Quality Control

Quality control (QC) procedures are implemented to monitor the performance of the analytical method on a routine basis after validation. QC samples are analyzed alongside analytical samples to ensure the method remains in control and to demonstrate the reliability of the results. Common QC elements in this compound analysis include:

Analysis of Certified Reference Materials (CRMs) or Quality Control Samples: Analyzing samples with known concentrations of this compound to verify the accuracy of the measurements. Laboratories involved in pesticide residue analysis often use reference standards produced under strict quality levels sigmaaldrich.comlgcstandards.comlgcstandards.com.

Blank Samples: Analyzing blank matrix samples (samples known to be free of this compound) to check for contamination or carry-over crl-pesticides.eu.

Matrix-Matched Standards: Using calibration standards prepared in the same matrix as the samples to compensate for matrix effects that can influence the instrument response eurl-pesticides.eushimadzu.com.

Spiked Samples: Analyzing blank matrix samples fortified with this compound at known concentrations to assess accuracy and recovery during routine analysis unl.edu.

Surrogate Standards or Internal Standards: Adding a known amount of a chemically similar compound or an isotopically labeled version of this compound to all samples and standards at the beginning of the analytical procedure. This helps to monitor method performance and compensate for variations in extraction efficiency or instrument response shimadzu.comshimadzu.com.

Control Charts: Plotting QC sample results over time to monitor method performance and identify potential trends or deviations that may indicate a loss of control.

System Suitability Checks: Performing checks on the chromatographic system before sample analysis to ensure it meets performance requirements (e.g., peak shape, resolution).

Adherence to established quality control guidelines, such as those provided by regulatory bodies, is essential for ensuring the validity of the analytical data nih.goveurl-pesticides.eushimadzu.comcrl-pesticides.euperkinelmer.comusda.gov.

Interlaboratory Harmonization